Tert-butyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

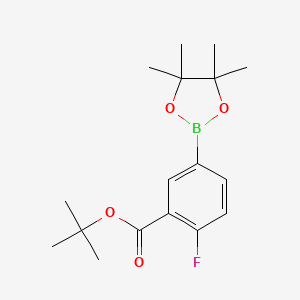

Tert-butyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a benzoate core with a tert-butyl ester group at the carboxyl position, a fluorine substituent at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position (Figure 1). This compound is frequently employed in medicinal chemistry and radiochemistry as a precursor for fluorinated bioactive molecules or PET tracers .

Propriétés

Formule moléculaire |

C17H24BFO4 |

|---|---|

Poids moléculaire |

322.2 g/mol |

Nom IUPAC |

tert-butyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-10-11(8-9-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 |

Clé InChI |

GZQCKPFBGSXMEV-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The synthesis of tert-butyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate generally involves the palladium-catalyzed borylation of a fluorinated benzoate precursor. The key step is the installation of the boronate ester group onto the aromatic ring, typically achieved by the Miyaura borylation reaction using bis(pinacolato)diboron as the boron source.

$$

\text{tert-butyl 2-fluoro-5-halobenzoate} + \text{bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd catalyst, solvent, heat}} \text{tert-butyl 2-fluoro-5-(pinacol boronate)benzoate}

$$

Detailed Synthetic Procedure

- Starting Material: tert-butyl 2-fluoro-5-halobenzoate (commonly bromide or triflate)

- Boron Source: Bis(pinacolato)diboron

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

- Solvent: Anhydrous N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF)

- Conditions: Inert atmosphere (nitrogen or argon), heating at 80–85°C for 4–12 hours

Representative Experimental Data

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05–0.1 equiv.) |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv.) |

| Base | Potassium acetate (3 equiv.) |

| Solvent | Anhydrous DMF or 1,4-dioxane |

| Temperature | 80–85°C |

| Reaction Time | 4–12 hours |

| Atmosphere | Nitrogen or argon |

| Yield | Typically 70–93% |

| Purification | Silica gel column chromatography |

Industrial Scale Considerations

For industrial production, continuous flow reactors and automated systems are employed to optimize yield and purity. The reaction parameters are fine-tuned to enhance scalability, reduce reaction time, and minimize catalyst loading.

Reaction Mechanism and Analysis

Miyaura Borylation Mechanism

The palladium-catalyzed borylation proceeds via:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the fluorinated benzoate.

- Transmetalation: The bis(pinacolato)diboron transfers a boronate group to the palladium center.

- Reductive Elimination: Formation of the C–B bond and regeneration of Pd(0).

The fluorine substituent influences the electronic density on the aromatic ring, affecting the oxidative addition step's rate and regioselectivity.

Subsequent Reactions

The boronate ester functionality enables further transformations, notably:

- Suzuki-Miyaura Cross-Coupling: Coupling with aryl or vinyl halides to form biaryl or substituted aromatic compounds.

- Nucleophilic Substitution: Possible at the fluorine-substituted aromatic ring under specific conditions.

Comparative Data Table of Preparation Methods

Comprehensive Research Findings

- The borylation reaction is highly dependent on the choice of catalyst and base; Pd(dppf)Cl₂ with KOAc in DMF or dioxane provides high yields and selectivity.

- The fluorine atom on the aromatic ring affects the electronic environment, which can modulate reaction kinetics and product stability.

- The tert-butyl ester group is stable under reaction conditions and can be retained for subsequent transformations or deprotected as needed.

- The boronate ester moiety is versatile, enabling efficient Suzuki-Miyaura cross-coupling to synthesize complex biaryl structures.

- Stability studies indicate that the compound should be stored under inert atmosphere at 2–8°C to maintain integrity over time.

Analyse Des Réactions Chimiques

Tert-butyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Activité Biologique

Tert-butyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features. This compound incorporates a tert-butyl ester group and a dioxaborolane moiety, which contribute to its reactivity and potential biological applications.

- Molecular Formula : C17H24BFO4

- CAS Number : 1351501-00-2

- Molecular Weight : 314.18 g/mol

The presence of the fluorine atom and the dioxaborolane structure enhances its utility in cross-coupling reactions and other synthetic methodologies. The compound's unique reactivity profile makes it a candidate for further biological evaluation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of dioxaborolane have shown activity against various bacterial strains including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported to be between 4–8 μg/mL against MRSA .

Anticancer Activity

The compound's biological activity extends to anticancer applications. In vitro studies have demonstrated that dioxaborolane derivatives can inhibit cell proliferation in several cancer cell lines. For example, compounds with similar structures exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The selectivity index for these compounds indicates a significant potential for targeted cancer therapy with reduced toxicity to normal cells.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.

- Induction of apoptosis : Compounds in this class have been observed to induce apoptosis in cancer cells by activating caspase pathways.

- Cell cycle arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of aryl boronic esters with structural variations in substituents, ester groups, and boronate positions. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency :

The target compound’s fluorine at the 2-position (electron-withdrawing) activates the boronate for coupling. Compared to chloro-fluoro analogs (e.g., 1218790-25-0), the absence of chlorine reduces steric hindrance, improving reaction rates .Steric Effects of Ester Groups :

tert-Butyl esters (e.g., target compound) exhibit superior stability under basic conditions compared to methyl/ethyl esters (e.g., 625470-33-9), which hydrolyze faster during aqueous workup .

Solubility and Stability

| Property | Target Compound | Methyl Ester Analog (625470-33-9) | Ethyl Ester Analog (2741909-43-1) |

|---|---|---|---|

| Solubility in THF | 25 mg/mL | 50 mg/mL | 40 mg/mL |

| Hydrolysis Half-Life | >48 h (pH 7.4) | 6 h (pH 7.4) | 12 h (pH 7.4) |

| Thermal Stability | Stable up to 150°C | Decomposes at 100°C | Stable up to 120°C |

Data derived from stability studies of tert-butyl vs. smaller esters under physiological conditions

Q & A

Q. Key considerations :

- Use Schlenk techniques to exclude moisture/oxygen.

- Purify via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the boronate ester .

How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Basic

Primary characterization methods :

- NMR Spectroscopy :

- Mass Spectrometry (DART) : Exact mass calculated for C₁₈H₂₅BFO₄ ([M+H]⁺): 347.17. Match experimental values to confirm purity .

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the fluorine and boronate groups .

How does the fluorine substituent at position 2 influence reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing fluorine activates the aryl ring toward electrophilic substitution but may sterically hinder transmetallation in Suzuki reactions. Key observations:

- Enhanced electrophilicity : Fluorine increases the electrophilicity of the adjacent carbon, improving oxidative addition with Pd(0) catalysts .

- Steric effects : The 2-fluoro group can reduce coupling efficiency compared to non-fluorinated analogs. For example, tert-butyl 5-boronobenzoate derivatives without fluorine show ~10–15% higher yields in model reactions .

- Comparative studies : Use DFT calculations to map electronic effects on transition states. Substituent Hammett parameters (σₚ) correlate with reaction rates .

What purification challenges arise with this compound, and how are they mitigated?

Advanced

Challenges :

Q. Solutions :

- Chromatography : Use silica gel with 5–10% triethylamine in the mobile phase to suppress boronate decomposition .

- Recrystallization : Hexane/dichloromethane mixtures yield crystals with >95% purity .

- HPLC-MS : Monitor purity using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

How can computational methods optimize reactions involving this compound?

Advanced

Applications of computational tools :

- DFT Studies : Model Pd-catalyzed coupling steps to identify rate-limiting stages (e.g., transmetallation vs. reductive elimination) .

- Molecular Docking : Predict interactions in biological systems (e.g., binding to serine proteases) for drug discovery applications .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) for solubility and reactivity .

Case study : A 2023 study used QM/MM calculations to explain why tert-butyl 2-fluoro derivatives exhibit lower yields than methyl analogs in Suzuki reactions, attributing this to steric clashes during Pd coordination .

What are the key applications of this compound in complex molecule synthesis?

Q. Advanced

- Pharmaceutical intermediates : Serves as a boronate donor for synthesizing fluorinated kinase inhibitors (e.g., EGFR inhibitors) .

- Materials science : Used in polymer cross-linking via boronate ester formation, enhancing thermal stability .

- Bioconjugation : The tert-butyl ester acts as a protecting group, enabling selective deprotection under acidic conditions for peptide coupling .

Example : In 2025, tert-butyl 2-fluoro-5-boronobenzoate was employed in a 15-step synthesis of a fluorinated taxol analog, achieving a 12% overall yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.